REACTION_CXSMILES
|
Br[C:2]1([C:8]([OH:10])=[O:9])[CH:7]=[CH:6][CH:5]=[CH:4][NH:3]1.C([O-])([O-])=O.[Na+].[Na+].[F:17][C:18]1[CH:23]=[CH:22][C:21](B2OCC(C)(C)CO2)=[CH:20][CH:19]=1.CCO>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:4]2[N:3]=[C:2]([C:8]([OH:10])=[O:9])[CH:7]=[CH:6][CH:5]=2)=[CH:20][CH:19]=1 |f:1.2.3,^1:44,46,65,84|
|
Name
|
|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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FC1=CC=C(C=C1)B1OCC(CO1)(C)C
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Name
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|
Quantity
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20 mL
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Type
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reactant
|
Smiles
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CCO
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This mixture was then also purged with Ar gas
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Type
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ADDITION
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Details
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Additional 2-bromo-picolinic acid (900 mg) and Pd(PPh3)4 was added
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Type
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CUSTOM
|
Details
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after purging with Ar gas it
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Type
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TEMPERATURE
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Details
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was heated at 100° C. for 4.5 h
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Duration
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4.5 h
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Type
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ADDITION
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Details
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Trifluoroacetic acid (20 mL) was added to the reaction
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Type
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CONCENTRATION
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Details
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the mixture was concentrated in vacuo
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Type
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ADDITION
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Details
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MeOH (150 mL) was added to the residue
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Type
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FILTRATION
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Details
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the insoluble material was filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
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CUSTOM
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Details
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the resulting residue was purified by flash column chromatography on silica gel eluting with EtOAc/MeOH (9:1)
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Name
|
|
Type
|
product
|
Smiles
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FC1=CC=C(C=C1)C1=CC=CC(=N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |